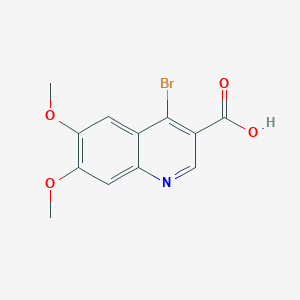![molecular formula C9H16FN B13010927 8-Fluoro-2-azaspiro[4.5]decane](/img/structure/B13010927.png)
8-Fluoro-2-azaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Fluoro-2-azaspiro[45]decane is a heterocyclic compound characterized by a spirocyclic structure, which includes a fluorine atom and an azaspirodecane core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-2-azaspiro[4.5]decane can be achieved through several methods. One efficient method involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate. This reaction proceeds via a tandem radical addition and dearomatizing cyclization process . Another approach involves the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials .
Industrial Production Methods: While specific industrial production methods for 8-Fluoro-2-azaspiro[4
Análisis De Reacciones Químicas
Types of Reactions: 8-Fluoro-2-azaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or organolithium compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound.
Aplicaciones Científicas De Investigación
8-Fluoro-2-azaspiro[4.5]decane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 8-Fluoro-2-azaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
8-oxa-2-azaspiro[4.5]decane: This compound has an oxygen atom in place of the fluorine atom and exhibits different chemical properties.
8,8-difluoro-2-azaspiro[4.5]decane: This derivative contains two fluorine atoms, which can significantly alter its reactivity and biological activity.
Buspirone Related Compound K: Known as 8-Azaspiro[4.5]decane-7,9-dione, this compound is used as a pharmaceutical intermediate.
Uniqueness: 8-Fluoro-2-azaspiro[4.5]decane is unique due to the presence of the fluorine atom, which can influence its chemical reactivity and biological interactions. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C9H16FN |
|---|---|
Peso molecular |
157.23 g/mol |
Nombre IUPAC |
8-fluoro-2-azaspiro[4.5]decane |
InChI |
InChI=1S/C9H16FN/c10-8-1-3-9(4-2-8)5-6-11-7-9/h8,11H,1-7H2 |
Clave InChI |
AIJFXZISMVIHER-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC1F)CCNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


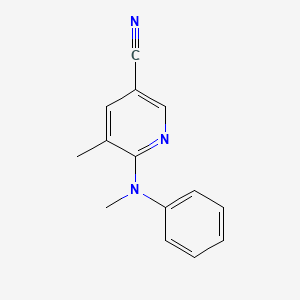
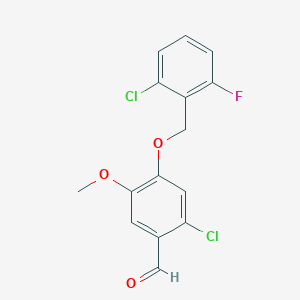
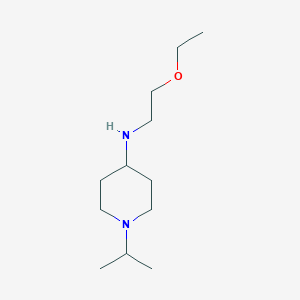

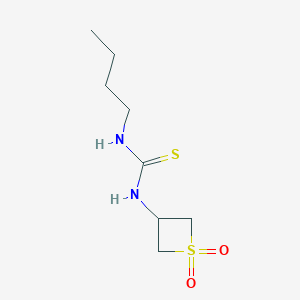
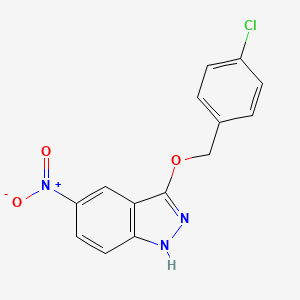
![4,5-Dimethylbenzo[d]isothiazole](/img/structure/B13010897.png)
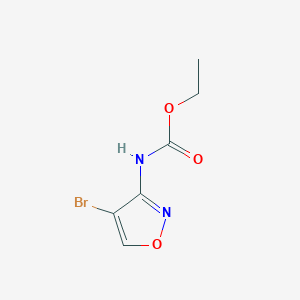

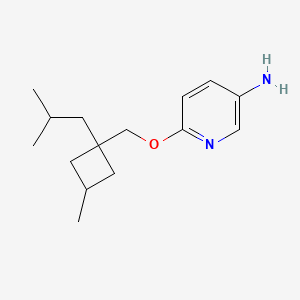
![2-(Dimethylamino)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13010924.png)
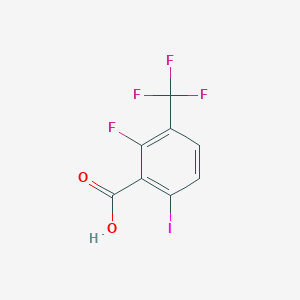
![(R)-1-Oxa-6-azaspiro[3.4]octane](/img/structure/B13010931.png)
